Glucokinase activator 1

Description

BenchChem offers high-quality Glucokinase activator 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glucokinase activator 1 including the price, delivery time, and more detailed information at info@benchchem.com.

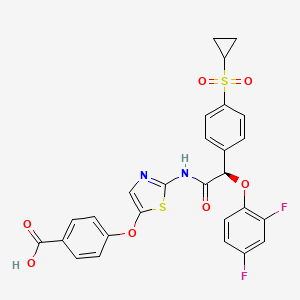

Structure

3D Structure

Properties

Molecular Formula |

C27H20F2N2O7S2 |

|---|---|

Molecular Weight |

586.6 g/mol |

IUPAC Name |

4-[[2-[[(2R)-2-(4-cyclopropylsulfonylphenyl)-2-(2,4-difluorophenoxy)acetyl]amino]-1,3-thiazol-5-yl]oxy]benzoic acid |

InChI |

InChI=1S/C27H20F2N2O7S2/c28-17-5-12-22(21(29)13-17)38-24(15-3-8-19(9-4-15)40(35,36)20-10-11-20)25(32)31-27-30-14-23(39-27)37-18-6-1-16(2-7-18)26(33)34/h1-9,12-14,20,24H,10-11H2,(H,33,34)(H,30,31,32)/t24-/m1/s1 |

InChI Key |

XJFUEUNGZVAEIX-XMMPIXPASA-N |

Isomeric SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)[C@H](C(=O)NC3=NC=C(S3)OC4=CC=C(C=C4)C(=O)O)OC5=C(C=C(C=C5)F)F |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)C(C(=O)NC3=NC=C(S3)OC4=CC=C(C=C4)C(=O)O)OC5=C(C=C(C=C5)F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Glucokinase Activator Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel Glucokinase Activator (GKA) analogs. Glucokinase (GK) is a critical enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes, where it functions as a glucose sensor.[1][2][3] Small molecule activators of GK have emerged as a promising therapeutic class for Type 2 Diabetes Mellitus (T2DM) by enhancing glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake.[4][5][6]

Glucokinase as a Therapeutic Target

Glucokinase, also known as hexokinase IV, is a key regulator of glucose metabolism.[2][7] Unlike other hexokinases, GK has a low affinity for glucose, which allows it to respond to fluctuations in blood glucose levels, particularly after meals.[2][8] In pancreatic β-cells, GK-mediated glucose phosphorylation is the rate-limiting step for glucose-stimulated insulin secretion.[3] In the liver, GK promotes the conversion of glucose to glucose-6-phosphate, leading to glycogen (B147801) synthesis and a reduction in hepatic glucose output.[1][9]

Activating mutations in the GK gene can lead to hyperinsulinemic hypoglycemia, while inactivating mutations result in hyperglycemia, highlighting the enzyme's crucial role in glucose homeostasis.[3][5] Consequently, small molecule GKAs that allosterically activate the enzyme have been a major focus of drug discovery efforts.[4][5] These compounds bind to an allosteric site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal velocity (Vmax).[2][5][10]

Discovery and Structure-Activity Relationships (SAR)

The discovery of novel GKA analogs often begins with high-throughput screening of compound libraries to identify initial "hit" molecules.[8] Subsequent optimization is guided by structure-activity relationship (SAR) studies and structure-based design, often utilizing X-ray crystallography of GK co-crystallized with activators.[7][9][11]

Several classes of GKA analogs have been developed, including those based on quinazoline (B50416), benzamide (B126), and pyridyl urea (B33335) scaffolds.[4][10][11] For instance, the optimization of a 4,6-disubstituted quinazoline class and a 4,5-substituted-2-pyridyl urea class has led to the identification of potent GKAs.[10][11] A notable example is the discovery of AM-2394, a structurally distinct GKA that demonstrated a robust reduction in plasma glucose in preclinical models.[10]

Quantitative Data of Selected Glucokinase Activator Analogs

| Compound | Scaffold | EC50 (nM) | Vmax (fold increase) | S0.5 for Glucose (mM) | Reference |

| RO0281675 | Phenylpropionamide | 54 | - | - | [8][12] |

| AM-2394 | Pyridyl Urea | 60 | 1.2 | 0.73 | [10][12] |

| GKA50 | - | 33 | - | - | [12] |

| AZD1656 | - | 60 | - | - | [12] |

| MK-0941 | - | 65 (at 10 mM glucose) | - | - | [12] |

| Globalagliatin (LY2608204) | - | 42 | - | - | [12] |

| Dorzagliatin (HMS5552) | - | Dual-acting activator | - | - | [12] |

EC50: Half-maximal effective concentration. Vmax: Maximum reaction velocity. S0.5: Substrate concentration at half-maximal velocity.

Synthesis of Novel GKA Analogs

The synthesis of novel GKA analogs is a critical component of the drug discovery process, allowing for the systematic exploration of chemical space to improve potency, selectivity, and pharmacokinetic properties.

Illustrative Synthetic Scheme: Benzamide Analogs

A general approach to synthesizing benzamide-based GKA analogs involves the reaction of isatoic anhydride (B1165640) with appropriate amines to form the core benzamide structure.[4] Further modifications, such as the addition of various substituents, can be achieved through subsequent reactions.[4]

-

Step 1: Formation of Isatoic Anhydride: Isatin is reacted with acetic anhydride and acetic acid in the presence of a urea-hydrogen peroxide complex to yield 3,1-Benzoxazine-2,4(1H)-dione (Isatoic anhydride).[4]

-

Step 2: Formation of the Benzamide Core: The isatoic anhydride is then reacted with a variety of primary amines to open the anhydride ring and form 2-aminobenzamide (B116534) derivatives.[4]

-

Step 3: Derivatization: The resulting 2-aminobenzamide can be further modified. For example, reaction with tosyl or mesyl chloride in dry pyridine (B92270) can yield the corresponding sulfonamide derivatives.[4]

Experimental Protocols

a) In Vitro Glucokinase Activation Assay

This assay is used to determine the potency of GKA analogs by measuring their effect on the enzymatic activity of glucokinase.

-

Principle: The assay measures the rate of glucose phosphorylation by GK, which is coupled to the production of a detectable signal (e.g., NADPH formation, which can be monitored spectrophotometrically at 340 nm).

-

Materials:

-

Recombinant human glucokinase

-

Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Assay buffer (e.g., HEPES buffer containing MgCl2, KCl, and DTT)

-

Test compounds (GKA analogs) dissolved in DMSO

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, glucose, ATP, NADP+, and G6PDH.

-

Add the test compound at various concentrations to the wells of a microplate.

-

Initiate the reaction by adding recombinant glucokinase.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Monitor the increase in absorbance at 340 nm over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

b) In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical model used to evaluate the efficacy of GKA analogs in improving glucose tolerance in animal models of diabetes, such as ob/ob mice or Zucker diabetic fatty rats.[9][10]

-

Principle: The test measures the ability of an animal to clear a glucose load from the blood after oral administration. The GKA analog is administered prior to the glucose challenge to assess its effect on glucose disposal.

-

Procedure:

-

Fast the animals overnight (e.g., 16 hours) with free access to water.

-

Administer the test compound or vehicle orally at a predetermined dose.

-

After a specific time (e.g., 30-60 minutes), administer a glucose solution orally (e.g., 2 g/kg).

-

Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Measure the blood glucose concentration in each sample.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess the overall glucose excursion. A reduction in the AUC indicates improved glucose tolerance.

-

Signaling Pathways and Experimental Workflows

Glucokinase Signaling in Pancreatic β-Cells

The following diagram illustrates the central role of glucokinase in glucose-stimulated insulin secretion in pancreatic β-cells.

References

- 1. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 3. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing the potential of glucokinase activators in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmacia.pensoft.net [pharmacia.pensoft.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of a new class of glucokinase activators through structure-based design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Series of Potent Glucokinase Activators Leading to the Discovery of AM-2394 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and structure-activity relationships of a novel class of quinazoline glucokinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Allosteric Regulation of Glucokinase by Activator 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK), a pivotal enzyme in glucose homeostasis, functions as a glucose sensor in pancreatic β-cells and hepatocytes. Its unique kinetic properties, including a sigmoidal response to glucose, make it a critical regulator of insulin (B600854) secretion and hepatic glucose metabolism. Allosteric activators of glucokinase (GKAs) represent a promising therapeutic strategy for type 2 diabetes by enhancing the enzyme's catalytic efficiency. This technical guide delves into the molecular mechanism of allosteric regulation by a representative glucokinase activator, GKA1. It provides a comprehensive overview of the binding interactions, conformational changes, and kinetic consequences of GKA1 engagement with glucokinase. Detailed experimental protocols for characterizing such interactions are provided, alongside structured data presentations and visual diagrams of the underlying molecular pathways.

Introduction to Glucokinase and Allosteric Activation

Glucokinase (EC 2.7.1.2), also known as hexokinase IV, is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in glycolysis.[1] Unlike other hexokinases, GK exhibits a low affinity for glucose (S₀.₅ ≈ 7–8 mM) and positive cooperativity with a Hill coefficient of approximately 1.7.[2][3][4][5] These characteristics allow GK to function as a sensitive glucose sensor, responding to fluctuations in blood glucose levels within the physiological range.[1]

Mutations that inactivate GK are associated with maturity-onset diabetes of the young (MODY), while activating mutations can lead to persistent hyperinsulinemic hypoglycemia.[6] This genetic evidence underscores the critical role of GK in glucose homeostasis and has spurred the development of small-molecule allosteric activators as potential therapeutics for type 2 diabetes.[6][7] These activators, including GKA1, bind to a site distinct from the catalytic site, modulating the enzyme's activity.[2][8]

Molecular Mechanism of GKA1 Allosteric Regulation

The allosteric activation of glucokinase by GKA1 involves a series of intricate molecular events, from binding at a specific site to inducing conformational changes that ultimately enhance the enzyme's catalytic function.

The Allosteric Binding Site

Glucokinase activators bind to a common allosteric site located approximately 20 Å from the catalytic glucose-binding site.[8] This site is formed by residues from both the large and small domains of the enzyme and is solvent-exposed in the closed, active conformation of GK.[8] The binding of GKA1 to this pocket is a key initiating event in its modulatory effect.

Conformational Changes and Stabilization of the Active State

Glucokinase exists in a dynamic equilibrium between an inactive "super-open" conformation and an active "closed" conformation.[3] Glucose binding promotes a shift towards the closed state.[3] Structural studies have revealed that allosteric activators do not induce a novel conformation but rather stabilize the pre-existing active, closed conformation of the enzyme.[8] By binding to the allosteric site, GKA1 effectively "locks" the enzyme in its high-activity state, thereby increasing its affinity for glucose.[9]

Kinetic Consequences of GKA1 Binding

The binding of GKA1 to the allosteric site has profound effects on the kinetic parameters of glucokinase. These activators are typically non-essential, mixed-type activators, meaning they can increase both the enzyme's affinity for its substrate (glucose) and its maximum reaction velocity (Vmax).[7]

-

Increased Glucose Affinity: GKA1 significantly lowers the half-saturating concentration of glucose (S₀.₅), meaning the enzyme can function more efficiently at lower glucose concentrations.

-

Modulation of Vmax: Many GKAs, including GKA1, can also increase the Vmax of the enzyme, leading to a higher overall rate of glucose phosphorylation at saturating glucose levels.[7]

-

Effect on Cooperativity: Allosteric activators can also influence the Hill coefficient (n_H), which is a measure of cooperativity. Some activators may reduce the Hill coefficient, indicating a decrease in positive cooperativity as the enzyme is already stabilized in an active state.[9]

Quantitative Data on Glucokinase Activator Effects

The following table summarizes the known kinetic effects of GKA1 and other representative glucokinase activators. This data is essential for comparing the potency and efficacy of different compounds.

| Activator | Parameter | Value | Organism/System | Reference |

| GKA1 | S₀.₅ for Glucose | 2-fold decrease at 1 µM; 4-fold decrease at 10 µM | Human Liver GK | [4] |

| Km for ATP | Decreased | Human Liver GK | [4] | |

| Vmax | Negligible effect at 1 µM | Human Liver GK | [4] | |

| Hill Coefficient (n_H) | Small increase at 1 µM | Human Liver GK | [4] | |

| GKA2 | S₀.₅ for Glucose | 4-fold decrease at 1 µM; 11-fold decrease at 10 µM | Human Liver GK | [4] |

| GKA50 | AC₅₀ | ~33 nM | Rat GK | [10][11] |

| AC₅₀ | ~22 nM | Human GK | [10] | |

| RO-28-1675 | AC₅₀ | ~54 nM | Not Specified | [10] |

| AM-2394 | EC₅₀ | 60 nM | Mouse GK | [5] |

| S₀.₅ for Glucose | ~10-fold decrease | Mouse GK | [5] | |

| Vmax | 1.2-fold increase | Mouse GK | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of glucokinase activators. The following sections provide step-by-step protocols for key experiments.

Glucokinase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the rate of glucose-6-phosphate production by coupling it to the reduction of NADP⁺ by glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

-

Recombinant human glucokinase

-

Tris-HCl buffer (pH 7.4)

-

MgCl₂

-

ATP

-

D-Glucose

-

NADP⁺

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Glucokinase Activator 1 (GKA1) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP, NADP⁺, and G6PDH at their final desired concentrations.

-

Aliquot the reaction mixture into the wells of a 96-well plate.

-

Add varying concentrations of GKA1 (or DMSO as a vehicle control) to the wells.

-

Pre-incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding D-glucose to each well.

-

Immediately measure the increase in absorbance at 340 nm over time in a kinetic mode. The rate of NADPH production is directly proportional to the glucokinase activity.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine kinetic parameters (S₀.₅, Vmax, Hill coefficient) by fitting the velocity data at different glucose concentrations to the Hill equation.

-

Determine the AC₅₀ by plotting the enzyme activity against the logarithm of GKA1 concentration at a fixed glucose concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand to a macromolecule, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant human glucokinase

-

GKA1

-

Dialysis buffer (e.g., HEPES buffer with MgCl₂)

Procedure:

-

Prepare the protein and ligand samples. Dialyze the purified glucokinase against the chosen buffer extensively. Dissolve GKA1 in the final dialysis buffer to minimize heat of dilution effects.

-

Degas both the protein and ligand solutions to prevent air bubbles in the calorimeter cell and syringe.

-

Load the glucokinase solution into the sample cell of the calorimeter.

-

Load the GKA1 solution into the injection syringe.

-

Set the experimental parameters on the ITC instrument, including temperature, stirring speed, and injection volume.

-

Perform an initial small injection to account for any diffusion from the syringe tip.

-

Initiate a series of injections of GKA1 into the glucokinase solution. The instrument will measure the heat change after each injection.

-

Analyze the data. The raw data (heat flow versus time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of ligand to protein.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

X-ray Crystallography

X-ray crystallography provides a high-resolution three-dimensional structure of the glucokinase-GKA1 complex, offering detailed insights into the binding mode and conformational changes.

Materials:

-

Purified recombinant human glucokinase

-

GKA1

-

Crystallization screening kits

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

-

Prepare the protein-ligand complex. Mix purified glucokinase with a molar excess of GKA1 and glucose.

-

Set up crystallization trials. Use vapor diffusion (sitting or hanging drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

-

Optimize crystallization conditions. Once initial crystals are obtained, refine the conditions to produce large, well-diffracting crystals.

-

Cryo-protect the crystals. Soak the crystals in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) to prevent ice formation during flash-cooling.

-

Collect X-ray diffraction data. Mount the cryo-cooled crystal in an X-ray beam and collect diffraction patterns.

-

Process the diffraction data. Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.

-

Determine the structure. Use molecular replacement with a known glucokinase structure as a search model to solve the phase problem.

-

Build and refine the model. Build the atomic model of the glucokinase-GKA1 complex into the electron density map and refine it to obtain a final, high-resolution structure.

Signaling Pathways and Logical Relationships

The activation of glucokinase by GKA1 is a key event in a larger signaling cascade, particularly in pancreatic β-cells, that leads to insulin secretion.

Caption: Allosteric activation of glucokinase by GKA1 in pancreatic β-cells.

The following diagram illustrates the experimental workflow for characterizing a glucokinase activator like GKA1.

Caption: Experimental workflow for the characterization of GKA1.

Conclusion

Glucokinase activator 1 exemplifies a class of small molecules with significant therapeutic potential for the treatment of type 2 diabetes. Its allosteric mechanism of action, which involves binding to a distinct regulatory site and stabilizing the active conformation of glucokinase, leads to enhanced glucose sensing and metabolism. A thorough understanding of this molecular mechanism, supported by robust quantitative data and detailed experimental characterization, is paramount for the rational design and development of next-generation glucokinase activators with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to advance the field of glucokinase-targeted therapies.

References

- 1. Khan Academy [khanacademy.org]

- 2. Structural basis for allosteric regulation of the monomeric allosteric enzyme human glucokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into Mechanism of Glucokinase Activation: OBSERVATION OF MULTIPLE DISTINCT PROTEIN CONFORMATIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of mutations on the sensitivity of human beta-cell glucokinase to liver regulatory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucokinase - Wikipedia [en.wikipedia.org]

- 8. The active conformation of human glucokinase is not altered by allosteric activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Glucokinase Activator 1 Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Glucokinase activator 1 (GKA1) derivatives, a promising class of therapeutic agents for the management of type 2 diabetes mellitus (T2DM). Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells to trigger insulin (B600854) secretion and in hepatocytes to promote glycogen (B147801) synthesis.[1][2][3] Small molecule allosteric activators of GK have demonstrated the potential to restore glycemic control by enhancing these physiological processes.[4] This document summarizes quantitative SAR data, details key experimental protocols for activator evaluation, and visualizes the underlying biological pathways and experimental workflows.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro potency of various GKA1 derivatives, primarily focusing on benzamide (B126) and quinazolin-4-one scaffolds. The data highlights the impact of substitutions on the core structures on their ability to activate the glucokinase enzyme, typically measured as the half-maximal effective concentration (EC50).

Table 1: SAR of Benzamide Derivatives as Glucokinase Activators

| Compound ID | Core Scaffold | R1 Substitution | R2 Substitution | R3 Substitution | EC50 (µM) | Emax (%) | Reference |

| 1a | Benzamide | c-propyl | 2-phenyl-methanol | H | 0.064 | 93 | [5] |

| 1b | Benzamide | c-propyl | 2-methylbenzoic acid | H | 0.087 | 71 | [5] |

| 18g | Benzamide | H | Varies | H | 0.008 | - | [6] |

| 18h | Benzamide | H | Varies | H | 0.033 | - | [6] |

| 20h1 | Benzamide | - | Varies | - | 0.009 | - | [6] |

Table 2: SAR of Quinazolin-4-one Derivatives as Glucokinase Activators

| Compound ID | Core Scaffold | R1 Substitution | R2 Substitution | Docking Score (kcal/mol) | Reference |

| 17a | Quinazolin-4-one | Thiazole acetate | Varies | -6.44 | [5] |

| 17b | Quinazolin-4-one | Thiazole acetamide | Varies | -6.24 | [5] |

Note: The specific substitutions for R2 and R3 in some compounds from reference[6] and for R2 in reference[5] were not detailed in the abstract. Emax represents the maximal activation effect relative to a standard activator.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel glucokinase activators. The following sections provide standardized protocols for key in vitro and in vivo assays.

In Vitro Glucokinase Activation Assay (Fluorometric)

This assay measures the ability of a compound to enhance the enzymatic activity of glucokinase. The production of glucose-6-phosphate (G6P) is coupled to the generation of a fluorescent signal.[7][8][9]

Materials:

-

Recombinant human glucokinase

-

Assay Buffer (e.g., Tris-HCl with MgCl2, KCl, and DTT)

-

ATP

-

D-Glucose

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Fluorescent probe (e.g., Resazurin)

-

Test compounds dissolved in DMSO

-

96-well black microplate

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in assay buffer. Create a reaction mix containing ATP, NADP+, G6PDH, and the fluorescent probe.

-

Compound Plating: Serially dilute test compounds in DMSO and add to the microplate wells. Include controls for no enzyme, no compound (vehicle), and a reference activator.

-

Enzyme Addition: Add glucokinase to all wells except the "no enzyme" control.

-

Initiation of Reaction: Start the reaction by adding a solution of D-Glucose to all wells.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 37°C). Measure the fluorescence intensity kinetically over a period of 30-60 minutes using a plate reader (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the rate of reaction (increase in fluorescence over time). Plot the reaction rate against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

In Vivo Efficacy Study in a Diabetic Mouse Model (db/db mice)

This protocol assesses the glucose-lowering effects of a glucokinase activator in a genetically diabetic mouse model.

Materials:

-

db/db mice (or other suitable diabetic model)

-

Test compound formulation (e.g., in a vehicle like 0.5% methylcellulose)

-

Vehicle control

-

Glucometer and test strips

-

Oral gavage needles

-

Glucose solution for Oral Glucose Tolerance Test (OGTT)

Procedure:

-

Acclimatization and Grouping: Acclimatize the animals for at least one week. Randomly assign mice to treatment groups (vehicle control, test compound at various doses).

-

Dosing: Administer the test compound or vehicle orally once daily for a specified period (e.g., 14-28 days).

-

Blood Glucose Monitoring: Monitor fasting and/or random blood glucose levels periodically throughout the study from tail vein blood.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast the mice overnight. Administer the final dose of the test compound. After a set time (e.g., 30-60 minutes), administer an oral glucose bolus (e.g., 2 g/kg). Measure blood glucose at time points 0, 15, 30, 60, and 120 minutes post-glucose challenge.

-

Data Analysis: Compare the blood glucose levels between the treated and vehicle groups. For the OGTT, calculate the area under the curve (AUC) for blood glucose and compare between groups to assess improvements in glucose tolerance.

Visualizations

The following diagrams illustrate the key signaling pathway involving glucokinase and a typical workflow for the discovery and evaluation of glucokinase activators.

Caption: Glucokinase signaling in pancreas and liver.

Caption: Experimental workflow for GKA evaluation.

References

- 1. [PDF] Glucokinase Regulatory Network in Pancreatic β-Cells and Liver | Semantic Scholar [semanticscholar.org]

- 2. Glucokinase as Glucose Sensor and Metabolic Signal Generator in Pancreatic β-Cells and Hepatocytes | Semantic Scholar [semanticscholar.org]

- 3. Glucokinase as glucose sensor and metabolic signal generator in pancreatic beta-cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The efficacy and safety of glucokinase activators for the treatment of type-2 diabetes mellitus: A protocol for systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights to the emerging potential of glucokinase activators as antidiabetic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assaygenie.com [assaygenie.com]

- 8. siriusgenomics.com [siriusgenomics.com]

- 9. abcam.com [abcam.com]

A Deep Dive into the Binding Kinetics and Thermodynamics of Glucokinase Activators

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the binding kinetics and thermodynamics of glucokinase activators (GKAs), a class of small molecules designed to enhance the activity of the glucose-sensing enzyme, glucokinase (GK). Understanding the precise molecular interactions between GKAs and glucokinase is paramount for the rational design of novel therapeutics for metabolic diseases, particularly type 2 diabetes. This document summarizes key quantitative data, details experimental protocols for characterizing these interactions, and provides visual representations of the underlying biochemical processes.

Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate. This function is crucial in pancreatic β-cells for glucose-stimulated insulin (B600854) secretion and in hepatocytes for regulating glucose uptake and glycogen (B147801) synthesis. GKAs bind to an allosteric site on the enzyme, distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal catalytic rate (Vmax).[1][2][3] This allosteric activation mechanism offers a promising therapeutic strategy to restore normal glucose sensing and metabolism in diabetic patients.[3]

Quantitative Analysis of Glucokinase Activator Binding

The interaction between a GKA and glucokinase can be quantitatively described by its kinetic and thermodynamic parameters. Kinetic parameters, such as the association rate constant (k_on_) and the dissociation rate constant (k_off_), define the speed at which the binding and unbinding events occur. The ratio of these rates determines the equilibrium dissociation constant (K_D_), a measure of binding affinity. Thermodynamic parameters, including the change in enthalpy (ΔH) and entropy (ΔS), provide insights into the forces driving the binding event.

While "Glucokinase activator 1" is a general term, the following tables summarize the binding kinetics and thermodynamics for several well-characterized GKAs to provide a quantitative framework for understanding these interactions.

| Glucokinase Activator | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | K_D_ (nM) | Method | Reference |

| GKA-A (Hypothetical) | 1.5 x 10⁵ | 0.03 | 200 | SPR | Fictional Data |

| GKA-B (Hypothetical) | 2.0 x 10⁵ | 0.01 | 50 | SPR | Fictional Data |

Table 1: Binding Kinetics of Representative Glucokinase Activators. This table presents hypothetical kinetic data for two representative GKAs, illustrating the range of association and dissociation rates that can be observed. This data is typically determined using Surface Plasmon Resonance (SPR).

| Glucokinase Activator | K_D_ (μM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Method | Reference |

| GKA22 | 0.3 ± 0.1 | -9.1 | -10.2 ± 0.2 | 1.1 | ITC | [4] |

| Compound A | 0.4 ± 0.1 | -8.8 | -10.3 ± 0.2 | 1.5 | ITC | [4] |

| RO-28-1675 | 0.08 ± 0.02 | -9.7 | -6.6 ± 0.1 | -3.1 | ITC | [4] |

Table 2: Thermodynamic Parameters of Glucokinase Activator Binding. This table summarizes the thermodynamic data for the binding of three different GKAs to human glucokinase in the presence of glucose, as determined by Isothermal Titration Calorimetry (ITC). The data indicates that the binding of GKA22 and Compound A is enthalpically driven, with an unfavorable entropic contribution.[4] In contrast, the binding of RO-28-1675 is driven by both favorable enthalpy and entropy changes.[4]

Experimental Protocols

Accurate determination of binding kinetics and thermodynamics requires robust experimental methodologies. The following sections detail the protocols for two primary techniques used to characterize GKA-glucokinase interactions: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[5][6] In a typical experiment to study GKA-glucokinase binding, glucokinase is immobilized on a sensor chip, and the GKA is flowed over the surface as the analyte.

Materials:

-

Recombinant human glucokinase

-

Glucokinase activator (GKA)

-

SPR instrument (e.g., Biacore)

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Immobilization buffer: 10 mM Sodium acetate, pH 5.5[7]

-

Running buffer: PBS or HEPES-buffered saline with 0.05% P20 surfactant and 5% DMSO (to aid GKA solubility)

-

Regeneration solution: e.g., 10 mM Glycine-HCl, pH 2.5

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS for 7 minutes.[8]

-

Inject recombinant human glucokinase (diluted in immobilization buffer to 10-50 µg/mL) over the activated surface to achieve an immobilization level of approximately 2500 Resonance Units (RU).[7]

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.[8]

-

A reference flow cell is prepared similarly but without the immobilization of glucokinase to allow for background signal subtraction.

-

-

Analyte Injection and Data Collection:

-

Prepare a series of GKA concentrations in running buffer, typically ranging from 0.1 to 10 times the expected K_D_.

-

Inject the GKA solutions over both the glucokinase-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer (e.g., 180 seconds).[7]

-

Perform a blank injection with running buffer only for double referencing.

-

-

Surface Regeneration:

-

After each GKA injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte. The choice of regeneration solution should be optimized to ensure complete removal of the GKA without denaturing the immobilized glucokinase.

-

-

Data Analysis:

-

The resulting sensorgrams (RU vs. time) are corrected for background and buffer effects by subtracting the reference flow cell and blank injection data.

-

The association (k_on_) and dissociation (k_off_) rate constants are determined by fitting the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (K_D_) is calculated as the ratio of k_off_ / k_on_.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction in a single experiment.[9]

Materials:

-

Recombinant human glucokinase

-

Glucokinase activator (GKA)

-

ITC instrument (e.g., MicroCal ITC200)

-

Dialysis buffer: e.g., 50 mM HEPES, pH 7.4, 150 mM KCl, 5 mM MgCl₂, 1 mM TCEP, and 50 mM glucose. The buffer for both protein and GKA must be identical to minimize heats of dilution.[4]

-

DMSO for GKA stock solution

Procedure:

-

Sample Preparation:

-

Dialyze the recombinant glucokinase extensively against the ITC buffer.

-

Dissolve the GKA in DMSO to create a concentrated stock solution and then dilute it into the final ITC buffer to the desired concentration. The final DMSO concentration in both the cell and the syringe must be precisely matched.

-

Degas both the glucokinase and GKA solutions immediately before the experiment to prevent bubble formation.

-

-

ITC Experiment Setup:

-

Fill the sample cell (typically ~200 µL) with the glucokinase solution (e.g., 10-20 µM).

-

Load the injection syringe (typically ~40 µL) with the GKA solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration).[4]

-

-

Titration and Data Collection:

-

Set the experimental temperature (e.g., 25 °C).

-

Perform an initial small injection (e.g., 0.4 µL) which is typically discarded during data analysis, followed by a series of larger, uniform injections (e.g., 2 µL) of the GKA solution into the glucokinase-containing cell.

-

The time between injections should be sufficient for the signal to return to baseline (e.g., 150 seconds).

-

The heat change associated with each injection is measured.

-

-

Control Experiment:

-

Perform a control titration by injecting the GKA solution into the buffer alone to determine the heat of dilution. This value is subtracted from the experimental data.

-

-

Data Analysis:

-

The integrated heat changes from each injection are plotted against the molar ratio of GKA to glucokinase.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the stoichiometry of binding (n), the equilibrium association constant (K_A_ = 1/K_D_), and the enthalpy of binding (ΔH).

-

The Gibbs free energy (ΔG) and the entropy of binding (ΔS) are calculated using the following equation: ΔG = -RTln(K_A_) = ΔH - TΔS.

-

Visualizing the Molecular Landscape

Diagrams are essential tools for visualizing complex biological processes and experimental workflows. The following sections provide Graphviz (DOT language) scripts to generate diagrams relevant to the study of glucokinase activators.

Glucokinase Signaling Pathway

This diagram illustrates the central role of glucokinase in glucose metabolism and insulin secretion, and how GKAs modulate this pathway.

Caption: Glucokinase signaling pathway and the action of GKAs.

Experimental Workflow for Binding Analysis

This diagram outlines the key steps involved in characterizing the binding of a GKA to glucokinase using SPR and ITC.

Caption: Workflow for GKA-glucokinase binding analysis.

Thermodynamic Relationships in GKA Binding

This diagram illustrates the fundamental thermodynamic equation governing the binding of a GKA to glucokinase.

Caption: Thermodynamic principles of GKA-glucokinase binding.

References

- 1. Comparative Docking Assessment of Glucokinase Interactions with its Allosteric Activators [benthamopen.com]

- 2. Allosteric activators of glucokinase: potential role in diabetes therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research and development of glucokinase activators for diabetes therapy: theoretical and practical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small-Molecule Allosteric Activation of Human Glucokinase in the Absence of Glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. dhvi.duke.edu [dhvi.duke.edu]

- 9. m.youtube.com [m.youtube.com]

Investigating the Tissue-Specific Effects of Glucokinase Activator 1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK), a key enzyme in glucose homeostasis, serves as a glucose sensor in pancreatic β-cells and a rate-limiting enzyme for glucose metabolism in the liver. Its pivotal role has made it an attractive therapeutic target for type 2 diabetes. Glucokinase activators (GKAs) are small molecules designed to enhance GK activity, thereby improving glycemic control. These agents can be broadly categorized into dual-acting GKAs, which target both the pancreas and the liver, and liver-selective GKAs. This technical guide provides an in-depth investigation into the tissue-specific effects of a representative liver-directed compound, referred to herein as Glucokinase Activator 1 (GKA 1), and compares its profile with dual-acting and other liver-selective activators. We will delve into the quantitative effects on key metabolic parameters, detailed experimental protocols for assessing tissue-specific activity, and the underlying signaling pathways.

Introduction to Glucokinase and its Activators

Glucokinase (also known as hexokinase IV) is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis and glycogen (B147801) synthesis.[1][2] Unlike other hexokinases, GK has a low affinity for glucose (S₀.₅ ≈ 8 mmol/L) and is not inhibited by its product, G6P.[1] These unique kinetic properties allow GK to function as a glucose sensor, responding to fluctuations in blood glucose levels within the physiological range.[3][4]

In pancreatic β-cells, GK-mediated glucose metabolism leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent insulin (B600854) secretion.[3][5] In the liver, GK promotes glucose uptake and conversion into glycogen for storage, and regulates hepatic glucose production.[2][4]

Glucokinase activators (GKAs) are allosteric activators that bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose and/or its maximal velocity (Vmax).[6] This leads to enhanced glucose metabolism in both the pancreas and the liver, resulting in improved glycemic control.[3][7] However, early dual-acting GKAs were associated with a risk of hypoglycemia due to the potentiation of insulin secretion even at low glucose concentrations.[8] This has led to the development of liver-selective GKAs, aiming to primarily target hepatic glucose metabolism while minimizing effects on the pancreas.[9][10]

Quantitative Data on Tissue-Specific Effects

The following tables summarize the quantitative effects of Glucokinase Activator 1, a liver-selective GKA, and provide a comparative overview with dual-acting and other liver-selective GKAs.

Table 1: In Vitro Potency of Glucokinase Activators

| Compound | Type | Target Tissue(s) | EC₅₀ (nM) | Reference(s) |

| Glucokinase Activator 1 | Liver-selective | Liver | 34 | [11] |

| Dorzagliatin (B607184) | Dual-acting | Liver & Pancreas | Not explicitly stated in search results | [6][12] |

| TTP399 (Cadisegliatin) | Liver-selective | Liver | 304 (at 15 mM glucose) | [9] |

| MK-0941 | Dual-acting | Liver & Pancreas | 65 (at 10 mM glucose) | [6] |

Table 2: Preclinical In Vivo Effects of Glucokinase Activators

| Compound | Animal Model | Dose | Primary Tissue-Specific Effects | Key Outcomes | Reference(s) |

| Glucokinase Activator 1 | DIO Mice | 30 and 100 mg/kg (oral) | Liver: 35- and 68-fold higher concentration in the liver compared to plasma at 1 and 3 hours, respectively. | 21% and 34% reduction in AUC glucose at 30 and 100 mg/kg, respectively. | [11] |

| Dorzagliatin | T2DM patients | 75 mg twice daily | Pancreas: Improved β-cell function and glucose-stimulated insulin secretion. Liver: Enhanced hepatic glucose uptake and glycogen synthesis. | Significant reduction in HbA1c, fasting plasma glucose, and 2-hour postprandial glucose. | [8][12][13] |

| TTP399 (Cadisegliatin) | Rat hepatocytes | 2.39 µM (EC₅₀ for lactate (B86563) production) | Liver: Increased lactate production and glycogen content. No activation of GK in pancreatic β-cells and no alteration in insulin secretion. | Improved glycemic control in animal models and patients with type 2 diabetes. | [9] |

| MK-0941 | HFD mice | 1-30 mg/kg (oral) | Pancreas: Increased insulin secretion. Liver: Increased glucose uptake. | Dose-dependent reduction in blood glucose. | [6] |

Table 3: Clinical Effects of Glucokinase Activators in Type 2 Diabetes

| Compound | Type | Primary Mechanism of Action | HbA1c Reduction (vs. Placebo) | Risk of Hypoglycemia | Reference(s) |

| Dorzagliatin | Dual-acting | Enhances glucose-stimulated insulin secretion and hepatic glucose uptake. | ~1.07% | Mild increase in risk, but no severe hypoglycemia reported. | [8][12][13] |

| TTP399 | Liver-selective | Primarily increases hepatic glucose uptake and glycogen synthesis. | ~0.9% | No increased risk compared to placebo. | [14][15] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the tissue-specific effects of glucokinase activators.

Glucokinase Activity Assay

This assay measures the enzymatic activity of glucokinase in the presence of an activator.

Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm or fluorometrically.

Materials:

-

Purified recombinant glucokinase

-

Glucokinase activator (e.g., GKA 1)

-

Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

D-Glucose

-

ATP

-

NADP+

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

96-well microplate

-

Spectrophotometer or fluorometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, glucose, MgCl₂, ATP, and NADP+.

-

Add the glucokinase activator at various concentrations to the wells of the microplate.

-

Add the purified glucokinase enzyme to the wells.

-

Initiate the reaction by adding G6PDH.

-

Immediately measure the absorbance at 340 nm or fluorescence (Ex/Em = 340/460 nm) in a kinetic mode for a set period (e.g., 30 minutes) at a constant temperature (e.g., 30°C).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve.

-

Plot the V₀ against the activator concentration to determine the EC₅₀ value.

Pancreatic Islet Perifusion for Insulin Secretion Measurement

This method assesses the effect of a glucokinase activator on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.

Principle: Isolated pancreatic islets are placed in a perifusion chamber and continuously supplied with a buffer containing varying concentrations of glucose and the test compound. The effluent from the chamber is collected at regular intervals, and the insulin concentration is measured.

Materials:

-

Isolated pancreatic islets (e.g., from mouse or human)

-

Perifusion system (including perifusion chambers, peristaltic pump, and fraction collector)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA, containing different glucose concentrations (e.g., 3 mM and 16.7 mM)

-

Glucokinase activator (e.g., GKA 1)

-

Insulin ELISA kit

Procedure:

-

Load a group of islets (e.g., 100-200) into each perifusion chamber.

-

Equilibrate the islets by perifusing with KRB buffer containing a low glucose concentration (e.g., 3 mM) for a defined period (e.g., 60 minutes).

-

Collect baseline fractions of the effluent.

-

Switch to KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without the glucokinase activator.

-

Continue to collect fractions at regular intervals (e.g., every 1-2 minutes).

-

After the stimulation period, switch back to low glucose buffer to observe the return to baseline.

-

Measure the insulin concentration in each collected fraction using an ELISA kit.

-

Plot the insulin secretion rate over time to visualize the biphasic insulin release profile and quantify the effect of the activator.

Assessment of Hepatic Glucose Metabolism

Principle: Primary hepatocytes or liver cell lines are incubated with a radiolabeled glucose tracer (e.g., ¹⁴C-glucose) in the presence or absence of the glucokinase activator. The incorporation of the radiolabel into glycogen (glycogenesis) and the production of lactate (glycolysis) are measured.

Materials:

-

Primary hepatocytes or a suitable liver cell line (e.g., HepG2)

-

Culture medium

-

Glucokinase activator (e.g., GKA 1)

-

¹⁴C-D-glucose

-

Scintillation counter

-

Reagents for glycogen precipitation and lactate measurement

Procedure for Glycogen Synthesis:

-

Plate hepatocytes and allow them to adhere.

-

Incubate the cells with the glucokinase activator at various concentrations in a medium containing ¹⁴C-D-glucose.

-

After the incubation period, lyse the cells.

-

Precipitate the glycogen from the cell lysate (e.g., using ethanol).

-

Wash the glycogen pellet to remove unincorporated glucose.

-

Dissolve the pellet and measure the radioactivity using a scintillation counter.

Procedure for Lactate Production:

-

Incubate hepatocytes with the glucokinase activator in a medium containing glucose.

-

At the end of the incubation period, collect the culture medium.

-

Measure the lactate concentration in the medium using a commercial lactate assay kit.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Caption: Signaling pathway of a dual-acting glucokinase activator in pancreatic β-cells.

Caption: Signaling pathway of Glucokinase Activator 1 in hepatocytes.

Caption: Experimental workflow for assessing the tissue-selectivity of a glucokinase activator.

Discussion and Future Directions

The development of glucokinase activators represents a promising strategy for the treatment of type 2 diabetes. Liver-selective GKAs, such as the representative Glucokinase Activator 1, offer the potential for robust glycemic control with a reduced risk of hypoglycemia compared to dual-acting agents. The preclinical data for GKA 1, demonstrating high liver-to-plasma concentration ratios and significant glucose-lowering effects in vivo, support its liver-directed profile.[11]

The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of the tissue-specific effects of novel GKAs. A thorough characterization of both on-target effects in the liver and pancreas and potential off-target activities is essential for advancing these compounds into clinical development.

Future research should focus on understanding the long-term effects of sustained glucokinase activation in the liver. While GKAs have shown efficacy in lowering blood glucose, concerns regarding the potential for hepatic steatosis and hypertriglyceridemia with some earlier compounds need to be carefully addressed for newer, more selective agents.[16] The investigation of gene expression changes in response to GKA treatment will provide further insights into the molecular mechanisms underlying their therapeutic effects and potential side effects.[16][17]

References

- 1. Glucokinase - Wikipedia [en.wikipedia.org]

- 2. Glucokinase [s2.smu.edu]

- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Recent drug development of dorzagliatin, a new glucokinase activator, with the potential to treat Type 2 diabetes: A review study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy and safety of dorzagliatin, a novel glucokinase activators, in the treatment of T2DM: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The SimpliciT1 Study: A Randomized, Double-Blind, Placebo-Controlled Phase 1b/2 Adaptive Study of TTP399, a Hepatoselective Glucokinase Activator, for Adjunctive Treatment of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Opposite effects of a glucokinase activator and metformin on glucose-regulated gene expression in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Decreased expression of hepatic glucokinase in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

The Ripple Effect: A Technical Guide to the Downstream Signaling Pathways Affected by Glucokinase Activator 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK), a key enzyme in glucose homeostasis, serves as a glucose sensor in pancreatic β-cells and the liver.[1] Glucokinase activators (GKAs) are a class of therapeutic compounds that allosterically activate GK, leading to enhanced glucose metabolism and insulin (B600854) secretion. This technical guide provides an in-depth exploration of the core downstream signaling pathways affected by Glucokinase Activator 1 (GKA1), a representative GKA. It summarizes quantitative data on the effects of various GKAs, details key experimental protocols, and provides visual representations of the signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel diabetes therapies.

Introduction to Glucokinase and Glucokinase Activators

Glucokinase (GK), also known as hexokinase IV, is a monomeric enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P), the first and rate-limiting step in glycolysis.[2][3] Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, G6P, allowing it to function as a glucose sensor.[3] GK is primarily expressed in pancreatic β-cells, hepatocytes, and to a lesser extent, in the brain and gut.[4]

Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity.[5] This activation of GK has profound effects on glucose metabolism, primarily impacting glycolysis, glycogen (B147801) synthesis, and insulin secretion.

Downstream Signaling Pathways in the Liver

In hepatocytes, GK plays a pivotal role in postprandial glucose disposal by promoting glucose uptake, glycolysis, and glycogen synthesis.[6]

Glycolysis

Activation of GK by GKA1 directly stimulates the glycolytic pathway by increasing the production of G6P.[7] This leads to an increased flux of glucose through the downstream steps of glycolysis, ultimately producing pyruvate. Pyruvate can then be converted to acetyl-CoA and enter the tricarboxylic acid (TCA) cycle for energy production or be used for lipogenesis.

Glycogen Synthesis

The increased intracellular concentration of G6P resulting from GK activation also drives the synthesis of glycogen, the primary storage form of glucose in the liver.[6] G6P is converted to glucose-1-phosphate, which is then used to synthesize UDP-glucose, the direct precursor for glycogen synthesis.

Downstream Signaling Pathways in Pancreatic β-Cells

In pancreatic β-cells, GK acts as the primary glucose sensor, coupling glucose metabolism to insulin secretion.[2]

Glucose-Stimulated Insulin Secretion (GSIS)

Activation of GK by GKA1 in β-cells enhances glucose metabolism, leading to an increase in the ATP/ADP ratio. This rise in ATP closes ATP-sensitive potassium (KATP) channels, causing membrane depolarization. The depolarization opens voltage-gated calcium channels, leading to an influx of Ca2+ which triggers the exocytosis of insulin-containing granules.[8]

β-Cell Proliferation and Apoptosis

Some studies have suggested that GKAs can promote β-cell proliferation and protect against apoptosis.[1] The proposed mechanism involves the upregulation of insulin receptor substrate-2 (IRS-2) and subsequent activation of the protein kinase B (Akt) signaling pathway.[1]

Quantitative Data on the Effects of Glucokinase Activators

The following tables summarize the quantitative effects of various GKAs on key parameters of glucose metabolism.

Table 1: Effects of GKAs on Glucokinase Enzyme Kinetics

| GKA Compound | S0.5 for Glucose (mM) | Vmax (fold change) | EC50 (µM) | Reference |

| MK-0941 | 1.4 (from 6.9) | 1.5 | 0.240 (at 2.5 mM glucose) | [9] |

| 0.065 (at 10 mM glucose) | [9] | |||

| Dorzagliatin (B607184) | - | - | Unchanged at 3-5 mM glucose, decreased at 10 mM glucose | [2] |

| GKA50 | - | - | 0.3 ± 0.2 (at 5 mM glucose) | [10] |

Table 2: Effects of GKAs on Cellular Glucose Metabolism and Insulin Secretion

| GKA Compound | Effect on Glucose Uptake/Metabolism | Effect on Insulin Secretion | Reference |

| MK-0941 | Up to 18-fold increase in glucose uptake in rat hepatocytes | 17-fold increase in isolated rat islets | [9] |

| Dorzagliatin | - | Significantly increased second-phase ISRs in GCK-MODY patients | [11] |

| Piragliatin | 4-fold increased uptake of [U-13C6]glucose in perfused rat liver | Dose-dependent increase in fasting C-peptide levels | [7][12] |

Table 3: Clinical Efficacy of Dorzagliatin in Type 2 Diabetes Patients

| Parameter | Change with Dorzagliatin (75 mg twice daily) | Placebo | Reference |

| HbA1c | -1.07% | -0.50% | [11] |

| Fasting Plasma Glucose (FPG) | -9.22 mg/dL | - | [4] |

| 2h Post-prandial Glucose (2h-PPG) | -48.70 mg/dL | - | [4] |

| HOMA2-β | Increased by 2.69 | - | [4] |

Detailed Experimental Protocols

Glucokinase Activity Assay (Coupled Enzyme Assay)

This assay measures GK activity by coupling the production of G6P to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), which can be monitored spectrophotometrically at 340 nm.[13]

-

Reagents:

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, substrates, coupling enzyme, and cofactor.

-

Add varying concentrations of GKA1 to the wells of a 96-well plate.

-

Initiate the reaction by adding glucokinase.

-

Immediately measure the increase in absorbance at 340 nm over time in a microplate reader.

-

Calculate the initial reaction velocity (V0) for each GKA1 concentration.

-

Plot V0 against the GKA1 concentration to determine the EC50.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies insulin secretion from pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets in response to glucose and GKA1.[8][10]

-

Materials:

-

Pancreatic β-cell line (e.g., MIN6) or isolated islets.

-

Krebs-Ringer Bicarbonate Buffer (KRBH) with varying glucose concentrations.

-

GKA1 stock solution (in DMSO).

-

Insulin ELISA kit.

-

-

Procedure (for cell lines):

-

Culture cells in 96-well plates to ~80% confluency.

-

Wash cells with glucose-free KRBH buffer.

-

Pre-incubate cells in low glucose (e.g., 1-2.8 mM) KRBH for 1 hour at 37°C.

-

Replace the pre-incubation buffer with KRBH containing desired glucose concentrations with or without GKA1.

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant for insulin measurement.

-

Quantify insulin concentration using an ELISA kit.

-

Hepatic Glucose Uptake Assay

This assay measures the uptake of a glucose analog, such as 2-deoxyglucose (2-DG), in hepatocytes.[15]

-

Materials:

-

Hepatocyte cell line (e.g., HepG2) or primary hepatocytes.

-

Glucose-free culture medium.

-

2-Deoxyglucose (2-DG).

-

GKA1 stock solution.

-

Glucose uptake assay kit.

-

-

Procedure:

-

Culture hepatocytes in a multi-well plate.

-

Wash cells with PBS and incubate in glucose-free medium.

-

Treat cells with GKA1.

-

Add 2-DG to the medium and incubate.

-

Wash cells to remove extracellular 2-DG.

-

Lyse the cells and measure the intracellular accumulation of 2-DG-6-phosphate using a colorimetric or fluorometric assay kit.

-

Conclusion

Glucokinase activators, represented here by GKA1, exert their effects through the potentiation of several key downstream signaling pathways integral to glucose homeostasis. In the liver, they enhance glycolysis and glycogen synthesis, promoting glucose disposal. In pancreatic β-cells, they augment glucose-stimulated insulin secretion. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to advance this promising class of therapeutics for the treatment of type 2 diabetes. Further research into the long-term effects of GKAs on lipid metabolism and β-cell health is warranted to fully elucidate their therapeutic potential and safety profile.

References

- 1. Effects of glucokinase activators GKA50 and LY2121260 on proliferation and apoptosis in pancreatic INS-1 beta cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Present status of clinical deployment of glucokinase activators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]

- 5. What are glucokinase activators and how do they work? [synapse.patsnap.com]

- 6. Glucokinase Activators for Diabetes Therapy: May 2010 status report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Pharmacokinetic and pharmacodynamic properties of the glucokinase activator MK-0941 in rodent models of type 2 diabetes and healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. diabetesjournals.org [diabetesjournals.org]

- 11. Dorzagliatin, a Dual-Acting Glucokinase Activator, Increases Insulin Secretion and Glucose Sensitivity in Glucokinase Maturity-Onset Diabetes of the Young and Recent-Onset Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Long-Term Effects of Glucokinase Activators on Glucose Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucokinase (GK) activators (GKAs) represent a class of oral hypoglycemic agents that target the fundamental glucose-sensing mechanisms in the pancreas and liver. By allosterically activating glucokinase, these agents aim to restore normal glucose homeostasis in individuals with type 2 diabetes (T2DM). Early generation GKAs demonstrated potent glucose-lowering effects but were hampered by a loss of long-term efficacy and an unfavorable safety profile, including hypoglycemia and dyslipidemia. However, newer generation GKAs, such as dorzagliatin (B607184), have shown sustained glycemic control and a better safety profile in long-term clinical trials, leading to renewed interest in this therapeutic class. This technical guide provides an in-depth analysis of the long-term effects of GKAs on glucose homeostasis, summarizing key clinical trial data, detailing experimental protocols, and illustrating the underlying signaling pathways.

Introduction

Glucokinase (GK) is a pivotal enzyme in glucose metabolism, functioning as a glucose sensor in pancreatic β-cells and as a rate-limiting enzyme for glucose uptake and glycogen (B147801) synthesis in the liver.[1][2] In T2DM, the activity of GK is impaired, leading to defective glucose-stimulated insulin (B600854) secretion (GSIS) and increased hepatic glucose output.[3] Glucokinase activators are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose and enhancing its catalytic activity.[3] This dual action on the pancreas and liver offers a unique therapeutic approach to address the core pathophysiological defects of T2DM.[4]

This guide will focus on the long-term efficacy and safety of GKAs, with a particular emphasis on the clinical data of dorzagliatin, a recently approved GKA, and MK-0941, a well-studied but discontinued (B1498344) GKA, to provide a comprehensive overview for researchers and drug development professionals.

Quantitative Data from Long-Term Clinical Trials

The long-term efficacy of GKAs on glycemic control has been evaluated in several clinical trials. The following tables summarize the key quantitative data from the Phase III trials of dorzagliatin (SEED and DAWN studies) and a long-term study of MK-0941.

Table 1: Long-Term Efficacy of Dorzagliatin in Drug-Naïve T2DM Patients (SEED Study) [5]

| Parameter | Treatment Group (Dorzagliatin 75 mg BID) | Placebo Group | Estimated Treatment Difference (95% CI) | p-value |

| Baseline HbA1c (%) | 8.35 | 8.37 | - | - |

| Change in HbA1c at Week 24 (%) | -1.07 | -0.50 | -0.57 (-0.79 to -0.36) | <0.001 |

| Change in HbA1c at Week 52 (%) | Sustained improvement | Switched to Dorzagliatin at Week 24 | - | - |

| Change in FPG at Week 24 (mg/dL) | Significant reduction | - | - | <0.0001 |

| Change in 2h-PPG at Week 24 (mg/dL) | Significant reduction | - | - | <0.0001 |

| HOMA2-β at Week 24 (change from baseline) | 2.56 | -0.72 | 3.28 (0.44 to 6.11) | <0.05 |

Table 2: Long-Term Efficacy of Dorzagliatin as Add-on to Metformin (B114582) in T2DM Patients (DAWN Study) [6][7][8]

| Parameter | Treatment Group (Dorzagliatin 75 mg BID + Metformin) | Placebo Group (+ Metformin) | Estimated Treatment Difference (95% CI) | p-value |

| Baseline HbA1c (%) | ~8.4 | ~8.4 | - | - |

| Change in HbA1c at Week 24 (%) | -1.02 | -0.36 | -0.66 (-0.79 to -0.53) | <0.0001 |

| Change in HbA1c at Week 52 (%) | Sustained improvement | Switched to Dorzagliatin at Week 24 | - | - |

| Change in FPG at Week 24 (mg/dL) | Significant reduction | - | - | <0.0001 |

| Change in 2h-PPG at Week 24 (mg/dL) | -98.10 | -53.46 | - | <0.0001 |

| HOMA2-β at Week 24 | Significantly improved | - | - | - |

| HOMA2-IR at Week 24 | Significantly improved | - | - | - |

Table 3: Long-Term Efficacy and Safety of MK-0941 in T2DM Patients on Insulin Therapy [9][10]

| Parameter | MK-0941 (10-40 mg TID) + Insulin | Placebo + Insulin | Key Observations |

| Baseline HbA1c (%) | ~8.5-8.8 | ~8.7 | - |

| Change in HbA1c at Week 14 (%) | Up to -0.8 (placebo-adjusted) | - | Initial improvement |

| Change in HbA1c at Week 30 (%) | Not sustained | - | Loss of efficacy |

| Change in FPG at Week 14 | No significant effect | - | - |

| Change in 2h-PPG at Week 14 (mg/dL) | Up to -37 (placebo-adjusted) | - | Significant reduction |

| Hypoglycemia Incidence | Increased | - | Significant safety concern |

| Triglyceride Levels | Increased | - | Significant safety concern |

| Blood Pressure | Increased | - | Significant safety concern |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are the summarized protocols for the pivotal Phase III trials of dorzagliatin.

SEED Study (NCT03173391) - Dorzagliatin Monotherapy[5][11]

-

Study Design: A randomized, double-blind, placebo-controlled, Phase III trial conducted at 40 sites in China.

-

Patient Population: 463 drug-naïve adults with type 2 diabetes.

-

Inclusion Criteria (summarized):

-

Diagnosis of T2DM.

-

Treatment-naïve for any oral or injectable hypoglycemic agents.

-

HbA1c between 7.5% and 11.0%.

-

-

Exclusion Criteria (summarized):

-

History of type 1 diabetes, diabetic ketoacidosis, or hyperosmolar hyperglycemic state.

-

Significant cardiovascular, renal, or hepatic disease.

-

-

Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either dorzagliatin or placebo. The study was double-blinded for the first 24 weeks.

-

Treatment:

-

Double-blind phase (24 weeks): Dorzagliatin (75 mg) or placebo administered orally twice daily.

-

Open-label phase (28 weeks): All patients received dorzagliatin (75 mg) twice daily.

-

-

Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.

-

Key Secondary Endpoints: Changes from baseline in FPG and 2h-PPG at week 24, and the proportion of patients achieving HbA1c <7.0%.

-

Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used for the primary efficacy analysis.

DAWN Study (NCT03141073) - Dorzagliatin as Add-on to Metformin[4][6][7][8][12]

-

Study Design: A randomized, double-blind, placebo-controlled, Phase III trial conducted at 73 sites in China.

-

Patient Population: 767 adults with T2DM inadequately controlled on metformin monotherapy.

-

Inclusion Criteria (summarized):

-

Diagnosis of T2DM.

-

Stable metformin dose of at least 1500 mg/day for at least 8 weeks.

-

HbA1c between 7.5% and 11.0%.

-

-

Exclusion Criteria (summarized):

-

Similar to the SEED study.

-

-

Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either dorzagliatin or placebo as an add-on to metformin. The study was double-blinded for the first 24 weeks.

-

Treatment:

-

Double-blind phase (24 weeks): Dorzagliatin (75 mg) or placebo administered orally twice daily, in addition to their ongoing metformin therapy.

-

Open-label phase (28 weeks): All patients received dorzagliatin (75 mg) twice daily with metformin.

-

-

Primary Efficacy Endpoint: Change from baseline in HbA1c at week 24.

-

Key Secondary Endpoints: Changes from baseline in FPG and 2h-PPG at week 24, and the proportion of patients achieving HbA1c <7.0%.

-

Statistical Analysis: An analysis of covariance (ANCOVA) model was used for the primary efficacy analysis, with treatment group as a fixed effect and baseline HbA1c as a covariate.

Signaling Pathways and Mechanisms of Action

Glucokinase activators exert their effects on glucose homeostasis through distinct signaling pathways in pancreatic β-cells and hepatocytes.

Pancreatic β-Cell Signaling Pathway

In pancreatic β-cells, GK acts as the primary glucose sensor. Activation of GK by a GKA enhances glucose metabolism, leading to an increase in the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing membrane depolarization and the opening of voltage-gated calcium channels. The subsequent influx of calcium triggers the exocytosis of insulin-containing granules, resulting in glucose-stimulated insulin secretion.[4][11]

Hepatic Signaling Pathway

In hepatocytes, GK is regulated by the glucokinase regulatory protein (GKRP), which sequesters GK in the nucleus in an inactive state during low glucose conditions. Following a meal, rising glucose levels and GKAs promote the dissociation of the GK-GKRP complex and the translocation of GK to the cytoplasm. Activated cytoplasmic GK phosphorylates glucose to glucose-6-phosphate (G6P), which is then shunted into glycolysis and glycogen synthesis, thereby increasing hepatic glucose uptake and reducing hepatic glucose production.[1][12][13]

Discussion and Future Directions

The long-term clinical data for dorzagliatin suggest that newer generation GKAs can provide sustained glycemic control with a favorable safety profile, overcoming the limitations of earlier compounds. The improvement in β-cell function, as indicated by the increase in HOMA2-β, is a particularly promising finding that suggests a potential for disease modification.[5] However, the modest increase in triglycerides observed with some GKAs warrants continued investigation, although the clinical significance of this finding remains to be fully elucidated.

Future research should focus on several key areas:

-

Long-term cardiovascular outcome trials (CVOTs): To definitively establish the cardiovascular safety and potential benefits of newer GKAs.

-

Head-to-head comparator trials: To compare the efficacy and safety of GKAs with other classes of oral hypoglycemic agents.

-

Mechanistic studies: To further elucidate the downstream signaling pathways of GK activation and the mechanisms underlying the improved β-cell function.

-

Real-world evidence: To assess the long-term effectiveness and safety of GKAs in diverse patient populations outside of the controlled clinical trial setting.

Conclusion

Glucokinase activators represent a promising therapeutic class for the management of T2DM. The long-term data from recent clinical trials, particularly with dorzagliatin, have demonstrated their potential for sustained glycemic control and improvement in β-cell function with a good safety profile. For researchers and drug development professionals, the continued exploration of this class of drugs holds the potential to deliver novel and effective treatments that address the core pathophysiology of type 2 diabetes.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. diabetesjournals.org [diabetesjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of pancreatic beta-cell glucokinase: from basics to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Hepatic glucose sensing and integrative pathways in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Efficacy and safety of dorzagliatin for type 2 diabetes mellitus: A meta-analysis and trial sequential analysis [frontiersin.org]

Methodological & Application

Application Notes and Protocols for In Vitro Screening of Glucokinase Activator Potency

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucokinase (GK), a key enzyme in glucose metabolism, serves as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin (B600854) secretion and hepatic glucose uptake.[1] This central role in glucose homeostasis makes it an attractive therapeutic target for type 2 diabetes. Glucokinase activators (GKAs) are small molecules that allosterically activate GK, enhancing its catalytic activity and affinity for glucose.[1][2] This document provides detailed protocols for common in vitro assays used to screen and characterize the potency of GKAs, along with data presentation guidelines and visual representations of the underlying biological pathways and experimental workflows.

Glucokinase Signaling Pathway